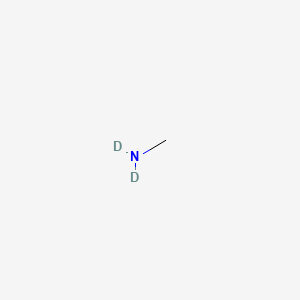

Methylamine-N,N-d2

Übersicht

Beschreibung

Methylamine-N,N-d2 is a deuterated form of methylamine, where the hydrogen atoms attached to the nitrogen are replaced by deuterium atoms. Its molecular formula is CH3ND2, and it has a molecular weight of 33.07 g/mol . This compound is often used in scientific research due to its isotopic labeling, which helps in tracing and studying various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Methylamine-N,N-d2 can be achieved through several synthetic routes. Another method involves the Hofmann rearrangement, where acetamide reacts with bromine gas to produce methylamine, which can then be deuterated .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents. For instance, Boc-benzylamine can be used as a starting material, and TsOCD3 as the deuterated methylation reagent. This method provides high yields and involves simple purification processes, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Methylamine-N,N-d2 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: In this reaction, the nucleophilic nitrogen atom in this compound attacks the electrophilic carbon atom in haloalkanes, resulting in the substitution of the halogen atom with the methylamine group.

Oxidation and Reduction: this compound can be oxidized to form formaldehyde and reduced to form methane under specific conditions.

Major Products: The major products formed from these reactions include substituted amines, formaldehyde, and methane, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methylamine-N,N-d2 is utilized in organic synthesis, particularly in the formation of N-substituted compounds. Its deuterated nature allows researchers to trace molecular pathways and reaction mechanisms through isotopic labeling. This is particularly useful in:

- Synthesis of Pharmaceuticals : Deuterated compounds often exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts. This compound can be used to synthesize drugs where deuteration may enhance efficacy or reduce side effects .

- Preparation of Complex Molecules : It serves as a building block for synthesizing more complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals .

Spectroscopy

Deuterated methylamine is extensively used in spectroscopic studies due to the unique spectral signatures that arise from deuteration:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium alters the NMR spectra, allowing for clearer identification of molecular structures and dynamics. This is crucial for understanding the behavior of molecules in different environments .

- Infrared (IR) Spectroscopy : The vibrational modes of deuterated compounds differ from those of their hydrogen counterparts, providing insights into molecular interactions and conformations. Studies have shown that this compound can be used to probe reaction intermediates in various chemical reactions .

Biological Research

In biological research, this compound has several applications:

- Metabolic Studies : The incorporation of deuterated methylamine into biological systems allows scientists to track metabolic pathways and understand the dynamics of neurotransmitter systems, particularly in studies related to neuropharmacology and behavior .

- Drug Development : Its use in drug formulations can lead to improved pharmacological profiles. For instance, drugs targeting neurotransmitter systems may benefit from the stability and altered metabolism provided by deuteration .

Astrophysics

Recent studies suggest that methylamine and its isotopologues, including this compound, play a role in astrochemical processes:

- Interstellar Chemistry : Methylamine is considered a precursor to amino acids in space. The detection of its isotopologues in interstellar environments provides valuable data on the formation of complex organic molecules in space . Theoretical studies have modeled how these compounds might contribute to prebiotic chemistry on celestial bodies.

- Pharmaceutical Development : A study demonstrated that incorporating this compound into a drug formulation resulted in improved metabolic stability compared to the non-deuterated version. This led to longer-lasting therapeutic effects in animal models .

- Astrochemical Research : Researchers successfully detected this compound in interstellar clouds using radio astronomy techniques. This detection supports theories about the formation of complex organic molecules necessary for life .

- Spectroscopic Analysis : In a comparative study using NMR spectroscopy, scientists found that deuterated methylamine provided clearer spectral data than its hydrogen counterpart, facilitating better structural elucidation of reaction intermediates .

Wirkmechanismus

The mechanism of action of Methylamine-N,N-d2 involves its interaction with various molecular targets. The deuterium atoms in the compound provide a kinetic isotope effect, which slows down the reaction rates and helps in studying the detailed mechanisms of chemical reactions. This isotopic labeling allows researchers to trace the pathways and interactions of methylamine in biological systems .

Vergleich Mit ähnlichen Verbindungen

- Methylamine (CH3NH2)

- Dimethylamine (CH3NHCH3)

- Trimethylamine (N(CH3)3)

Comparison: Methylamine-N,N-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterpart, this compound has a higher molecular weight and exhibits different reaction kinetics due to the kinetic isotope effect. This makes it particularly useful in studies requiring precise tracing and analysis .

Biologische Aktivität

Methylamine-N,N-d2 (deuterated methylamine) is an isotopologue of methylamine, which has garnered interest in various fields including medicinal chemistry, neurobiology, and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a deuterated form of methylamine with the molecular formula \text{C}_H_5\text{N} and a molecular weight of approximately 45.07 g/mol. The compound is characterized by its low melting point of -97.6 °C and is highly soluble in water, which facilitates its interaction with biological systems .

Biological Significance

Methylamine occurs endogenously through the catabolism of amines and is implicated in various physiological and pathological processes. Notably, its levels can increase in certain conditions such as diabetes, where it plays a role in glucose metabolism . The biological activities of this compound can be categorized into several key areas:

1. Neurotransmitter Modulation

Methylamine has been shown to influence neurotransmitter release by targeting voltage-operated neuronal potassium channels. This action may lead to alterations in neurotransmitter levels, potentially affecting mood and cognitive functions .

2. Metabolic Effects

The compound is involved in the oxidative deamination process catalyzed by semicarbazide-sensitive amine oxidase (SSAO), which converts methylamine to formaldehyde. This reaction produces ammonia and hydrogen peroxide, both of which have significant metabolic implications. Elevated SSAO activity has been associated with several diseases, including diabetes and Alzheimer’s disease .

Table 1: Biological Effects of this compound

| Effect | Mechanism | Implications |

|---|---|---|

| Neurotransmitter Release | Targets potassium channels | Mood regulation |

| Glucose Uptake | Stimulates GLUT4 translocation | Metabolic syndrome |

| Toxicity | Deamination to formaldehyde | Uremic toxin status |

3. Toxicological Aspects

Methylamine has been classified as a uremic toxin, indicating its potential harmful effects when accumulated in the body due to renal impairment. Chronic exposure can lead to increased levels of malondialdehyde and microalbuminuria, markers associated with oxidative stress and kidney damage .

Case Studies

Several studies have investigated the biological activity of methylamine derivatives and their implications for health:

- Diabetes Research : A study indicated that increased levels of methylamine correlate with insulin resistance and elevated glucose levels in diabetic patients, suggesting a potential biomarker for metabolic dysregulation .

- Neurodegenerative Disease : Research has shown that elevated SSAO activity linked with methylamine metabolism may contribute to neurodegenerative processes seen in Alzheimer's disease, highlighting a potential therapeutic target for intervention .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing Methylamine-N,N-d2 in laboratory settings?

Synthesis involves deuteration of methylamine using deuterated reagents (e.g., DCl) under inert conditions to minimize isotopic exchange. Characterization requires mass spectrometry (MS) to confirm the molecular ion peak at m/z 70.536 (CH3D3ClN) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR) to verify deuterium incorporation. Handling protocols emphasize storage in sealed containers under argon to preserve isotopic purity .

Q. Which spectroscopic techniques are optimal for quantifying deuterium substitution in this compound?

High-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR are primary methods. HRMS identifies isotopic shifts (e.g., +2 Da for two deuteriums), while <sup>2</sup>H NMR detects deuterium-specific signals. Infrared (IR) spectroscopy complements these by distinguishing N-D stretching vibrations (~2000–2200 cm<sup>−1</sup>) from N-H bands. Cross-validation ensures ≥98% isotopic purity .

Q. What precautions are critical for preserving isotopic integrity during storage of this compound?

Store in airtight, PTFE-lined glassware under inert gas (argon/nitrogen) at ≤-20°C. Use deuterated solvents (e.g., d6-DMSO) to prevent H/D exchange. Regular purity checks via <sup>2</sup>H NMR are advised, especially after prolonged storage .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound impact its reactivity in nucleophilic substitution reactions?

N-D bonds exhibit higher bond dissociation energy than N-H, leading to reduced reaction rates (primary KIE ≈ 2–3). Comparative kinetic studies (e.g., SN2 reactions with alkyl halides) under controlled conditions (solvent, temperature) quantify rate differences. Gas-phase thermochemistry data (ΔrS° = 114–134 J/mol·K) support transition-state modeling .

Q. What strategies address discrepancies in reported thermodynamic properties of this compound, such as entropy of formation?

Discrepancies (e.g., ΔrS° variations ) arise from measurement methods (gas-phase vs. solution). Standardize conditions using calorimetry in inert environments and validate via density functional theory (DFT) calculations. Cross-reference NIST gas-phase ion clustering data and replicate studies with controlled humidity .

Q. How can this compound be utilized in isotope tracing studies to elucidate metabolic pathways?

As a deuterium-labeled precursor, it tracks methylamine incorporation into biomolecules (e.g., neurotransmitters). Methodologies include LC-MS/MS analysis of cell cultures incubated with this compound. Correct for natural deuterium abundance using non-deuterated controls. Recent applications highlight its role in mapping hepatic metabolite pathways .

Eigenschaften

IUPAC Name |

N,N-dideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933209 | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2614-35-9, 14779-52-3 | |

| Record name | Methylamine-N,N-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(2H3)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.